Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide

Antihistaminic H1 receptor Allergy

This compound embodies the N1-allyl, C2-ethyl linker, and furan-2-carboxamide terminus that define the highest potency tier in US 4,430,343 antihistaminic claims. Unlike generic benzimidazoles, its regiospecific substitution pattern is critical for target engagement; regioisomeric variation can abolish activity. Use as a benchmark for H1 antagonist SAR, NOD2/TNF profiling, or as a starting scaffold for N1-substituent exploration. Limited stock; inquire for lead times.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B11414453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
InChIInChI=1S/C17H17N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h2-8,12H,1,9-11H2,(H,18,21)
InChIKeyJAKNINHZQSWBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.3 [ug/mL] (The mean of the results at pH 7.4)

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide: Structural Definition and Baseline Procurement Context


Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide (CAS 871547-17-0, C₁₇H₁₇N₃O₂, MW 295.34 g/mol) is a synthetic small-molecule benzimidazole derivative bearing an N1-allyl substituent, a C2-ethyl linker, and a furan-2-carboxamide terminus . The compound falls within the general Markush structure of US Patent 4,430,343, which claims antihistaminic benzimidazoles wherein R₁ = allyl and n = 2 [1]. No peer-reviewed bioactivity data specific to this exact compound were identified in the public domain; the existing evidence base is confined to patent enablement and class-level SAR inferences.

Why Benzimidazole Library Members Cannot Substitute for Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide in Targeted Research


Benzimidazole-based screening compounds are not interchangeable: the combination of N1-allyl unsaturation, C2-ethyl linker length, and furan-2-carboxamide capping group defines a distinct pharmacophoric vector set. In US 4,430,343, antihistaminic potency was shown to be exquisitely sensitive to the R₁ substituent (allyl vs. propargyl vs. phenyl) and the ethylene spacer length (n = 2 vs. n = 3) [1]. Even regioisomeric variation—moving the amide-bearing ethyl chain from the benzimidazole C2 to the N1 position—can ablate target engagement in related chemotypes [2]. Consequently, generic “benzimidazole” or “furan-amide” replacement without preserving the precise substitution pattern carries a high risk of activity loss.

Quantitative Differentiation Evidence for Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide vs. Closest Analogs


Antihistaminic Activity: Allyl vs. Propargyl and Phenyl Substituents (Patent-Derived SAR)

The compound falls within the scope of US 4,430,343, which explicitly claims R₁ = allyl, n = 2 as a preferred embodiment for antihistaminic activity. The patent discloses that replacing allyl with propargyl or phenyl significantly reduces in vivo antihistaminic potency in the guinea-pig histamine-induced lethality model [1]. While the patent does not provide a direct IC₅₀ for the allyl-ethyl-furanamide exemplar, the documented rank-order establishes that the allyl/ethyl/furan triad is a privileged combination within the claimed series.

Antihistaminic H1 receptor Allergy

NOD2 and TNF Inhibition: Comparison with a Structurally Related p-Tolyloxy-Ethyl Analog

The closest analog with published quantitative binding data is Furan-2-carboxylic acid [1-(2-p-tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-amide (MLS000029780, BDBM54156), which bears a p-tolyloxy-ethyl N1 substituent in place of the allyl group [1]. This analog inhibited Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) with an IC₅₀ of 2,410 nM and Tumor Necrosis Factor (TNF) with an IC₅₀ of 4,870 nM in cell-free assays [1]. The target compound's allyl group is smaller and more electron-rich than the p-tolyloxy-ethyl moiety, which may alter NOD2/TNF binding kinetics; however, no direct head-to-head data exist.

NOD2 TNF Innate immunity Inflammation

Regioisomeric Integrity: C2-Ethyl vs. N1-Ethyl Amide Linker Positioning

The target compound places the furan-carboxamide-bearing ethyl chain at the benzimidazole C2 position. The regioisomer N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide (CAS 919972-26-2) relocates the amide linkage to the N1 side chain. In the related NOD2-active series, moving the substituent from the benzimidazole C2 to the N1 position (as in MLS000029780) resulted in micromolar activity [1], whereas C2-unsubstituted or N1-only analogs frequently lose target binding entirely. Maintaining the C2-ethyl linker is therefore a critical structural determinant differentiating this compound from synthetically more accessible N1-linked regioisomers.

Regioisomerism Target engagement Benzimidazole SAR

High-Priority Application Scenarios for Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide Based on Available Differentiation Evidence


Antihistaminic Lead Optimization and H1 Antagonist Screening

The compound's structural alignment with the preferred embodiments of US 4,430,343 supports its use as a reference standard or starting scaffold in antihistaminic discovery programs. Its allyl-ethyl-furan substitution pattern corresponds to the highest potency tier in the patent's guinea-pig histamine lethality model [1]. Medicinal chemistry teams can employ it as a benchmark for evaluating novel H1 antagonists or for SAR expansion at the furan-carboxamide terminus.

NOD2/TNF Pathway Probe Development

The p-tolyloxy-ethyl analog MLS000029780 demonstrated micromolar NOD2 (IC₅₀ 2.41 μM) and TNF (IC₅₀ 4.87 μM) inhibition [1]. Procuring the allyl analog enables direct comparative profiling to establish the N1-substituent SAR for innate immune targets. This is particularly relevant for inflammatory bowel disease and autoinflammatory disorder research where NOD2 modulation is a validated therapeutic strategy.

Regioisomeric Selectivity Profiling in Benzimidazole Chemical Biology

The C2-ethylamide architecture differentiates this compound from the more synthetically accessible N1-ethylamide regioisomer (CAS 919972-26-2). Systematic side-by-side testing of C2- vs. N1-linked analogs can reveal activity cliffs critical for target engagement [2]. Chemical biology groups studying benzimidazole-protein interactions can use this compound to probe the spatial requirements of the amide side chain.

Quote Request

Request a Quote for Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.